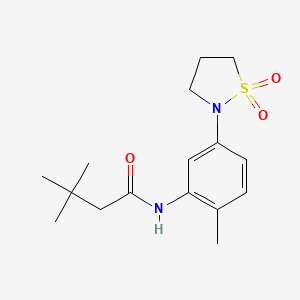

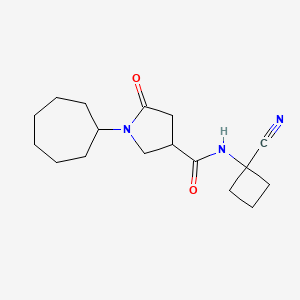

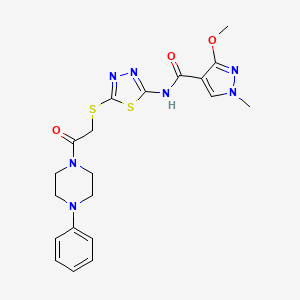

![molecular formula C23H16N2O2S2 B2603934 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one CAS No. 402954-69-2](/img/structure/B2603934.png)

3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are a type of heterocyclic compound that includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of a larger family of azole heterocycles, which also includes imidazoles and oxazoles .

Synthesis Analysis

Thiazoles can be synthesized through various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .

Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Coatings

Coumarin-thiazole derivatives have been recognized for their considerable antimicrobial activity. When incorporated into polymers, especially polyurethane coatings, these compounds can substantially enhance the antimicrobial properties of the materials. A specific derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, demonstrated excellent antimicrobial effects against a variety of microorganisms, making it a potential candidate for coatings on different surfaces, such as glass and steel. Further, the incorporation of this derivative did not negatively impact, but rather slightly improved, the physical and mechanical properties of the polyurethane coatings (El‐Wahab et al., 2014).

Antibacterial and Antioxidant Activities

Thiazolyl-pyrazole-biscoumarin compounds have shown significant antibacterial and antioxidant properties. The synthesis of these compounds involves a one-pot three-component cyclocondensation, resulting in products that possess a notable biological capacity, with most compounds showing promising antibacterial, antifungal, and antioxidant activities. This suggests their potential utility in developing new antimicrobial and antioxidant agents (Mahmoodi & Ghodsi, 2017).

Structural Analysis and Molecular Interactions

The synthesis and structural analysis of coumarin-thiazole hybrids have provided insights into their molecular interactions, particularly π–π stacking motifs. These interactions play a crucial role in the molecular architecture of such compounds, impacting their biological activity and potential pharmaceutical applications. Studies involving X-ray characterization, Hirshfeld surface analysis, and DFT calculations have been instrumental in understanding these interactions at a molecular level (Madni et al., 2020).

Cytotoxic Activity

Some coumarin-thiazole derivatives have been synthesized and evaluated for their cytotoxic activity against specific cell lines, such as human keratinocytes. These compounds, through various synthetic methods, including ultrasound-promoted reactions, have shown potent cytotoxic activity, indicating their potential application in developing anticancer agents (Gomha & Khalil, 2012).

Synthetic Methodologies and Green Chemistry

The development of novel synthetic methodologies for coumarin-thiazole derivatives, emphasizing green chemistry principles, has been a significant area of research. These methods aim to reduce environmental impact, improve reaction efficiency, and provide safer, more sustainable routes for synthesizing these compounds. Protocols utilizing multi-component reactions, catalyst-free conditions, and eco-friendly solvents have been developed to synthesize a variety of structurally diverse compounds, opening new possibilities for their application in various fields (Balwe et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Mode of action

The mode of action of thiazole derivatives can vary greatly depending on their specific structure and target. Some thiazole derivatives act as inhibitors of specific enzymes, while others may interact with cell receptors to modulate their activity

Biochemical pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary greatly depending on their specific structure. Some thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes

Result of action

The result of the action of thiazole derivatives can vary greatly depending on their specific targets and mode of action. Some thiazole derivatives have been found to have therapeutic effects in the treatment of various diseases

Action environment

The action environment of thiazole derivatives can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific properties of the thiazole derivative itself

Biochemische Analyse

Biochemical Properties

3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s thiazole ring is known to engage in interactions with biomolecules through hydrogen bonding and π-π stacking, enhancing its binding affinity and specificity . Additionally, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . It also modulates gene expression by interacting with transcription factors and altering chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action and exerts its biological effects.

Eigenschaften

IUPAC Name |

3-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2S2/c1-14-6-8-15(9-7-14)18-12-28-21(24-18)11-22-25-19(13-29-22)17-10-16-4-2-3-5-20(16)27-23(17)26/h2-10,12-13H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBFIYLSKXPSFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

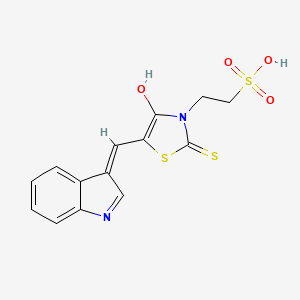

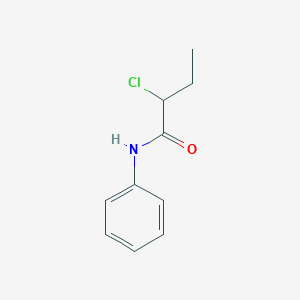

![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)

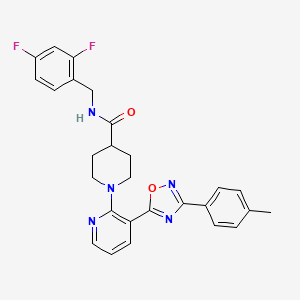

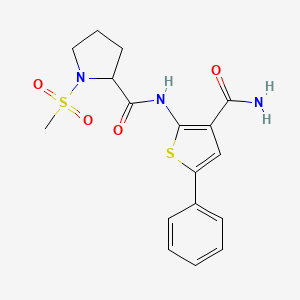

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)

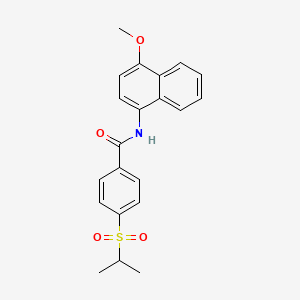

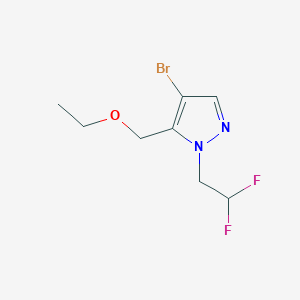

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)

![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)